Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that belongs to the class of sulfamoyl thiophenes. This compound is characterized by the presence of a thiophene ring substituted with a sulfamoyl group and a carboxylate ester group. The addition of a fluorine atom and a methyl group on the phenyl ring further enhances its chemical properties.
Mechanism of Action
- It’s essential to note that the compound’s structure includes a thiophene ring, which is a heterocyclic aromatic system. Such systems often participate in various biological processes due to their electronic properties and potential binding sites .
Target of Action
Pharmacokinetics (ADME)
- The compound’s absorption profile depends on its lipophilicity, solubility, and route of administration. It may undergo passive diffusion across cell membranes. Once absorbed, it could distribute to various tissues, including the central nervous system (CNS) and peripheral organs. Liver enzymes may metabolize it, leading to inactive or active metabolites. Elimination occurs primarily via renal excretion or biliary secretion. Factors like solubility, protein binding, and metabolism affect bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfamoyl group.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically involving methanol and a carboxylic acid derivative.
Substitution on the Phenyl Ring: The fluorine and methyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 3-[(4-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Uniqueness
Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4S2/c1-8-7-9(14)3-4-10(8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVOWMOAILGNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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